molecular formula C7H8N2O2 B13505411 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one

2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one

Cat. No.: B13505411
M. Wt: 152.15 g/mol
InChI Key: GTBRBDBXWLYJJS-UHFFFAOYSA-N
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Description

2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused pyrano-pyrazole ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti(IV) under solvent-free conditions . This method is advantageous due to its mild conditions, short reaction times, high yields, and the absence of toxic organic solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed. These methods focus on efficiency, atom economy, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-methyl-4H-pyrano[4,3-c]pyrazol-7-one

InChI

InChI=1S/C7H8N2O2/c1-9-2-5-3-11-4-6(10)7(5)8-9/h2H,3-4H2,1H3

InChI Key

GTBRBDBXWLYJJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2COCC(=O)C2=N1

Origin of Product

United States

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